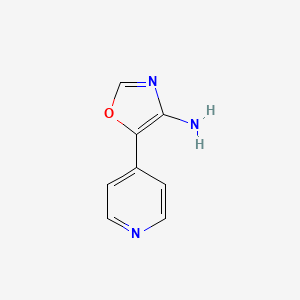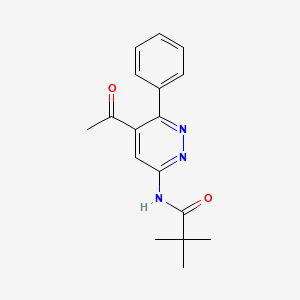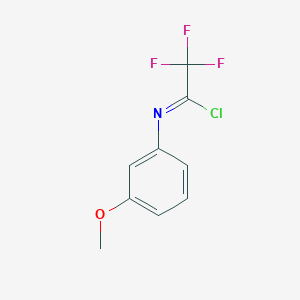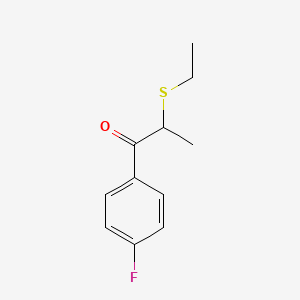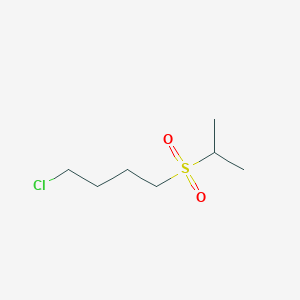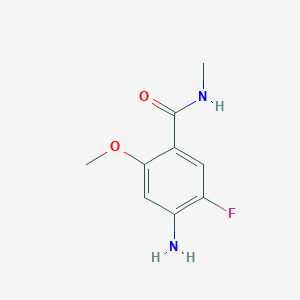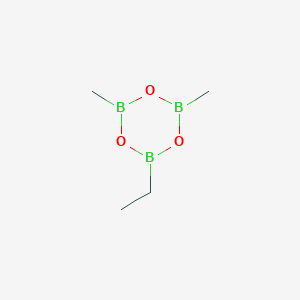
2-Ethyl-4,6-dimethyl-1,3,5,2,4,6-trioxatriborinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-4,6-dimethyl-1,3,5,2,4,6-trioxatriborinane is a boron-containing heterocyclic compound It is characterized by a unique ring structure that includes both boron and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4,6-dimethyl-1,3,5,2,4,6-trioxatriborinane typically involves the reaction of boron trichloride with a suitable organic precursor under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent the oxidation of boron. The organic precursor usually contains functional groups that facilitate the formation of the boron-oxygen ring structure.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process that includes the purification of raw materials, controlled reaction conditions, and the use of catalysts to enhance the yield and purity of the final product. The process may also involve the use of advanced techniques such as chromatography and crystallization to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4,6-dimethyl-1,3,5,2,4,6-trioxatriborinane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-oxygen complexes.
Reduction: Reduction reactions can lead to the formation of boron-hydrogen bonds.
Substitution: Substitution reactions can occur at the boron or carbon atoms, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield boron-oxygen complexes, while reduction reactions may produce boron-hydrogen compounds.
Scientific Research Applications
2-Ethyl-4,6-dimethyl-1,3,5,2,4,6-trioxatriborinane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: It is being investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: The compound is used in the production of advanced materials, such as boron-containing polymers and ceramics.
Mechanism of Action
The mechanism of action of 2-Ethyl-4,6-dimethyl-1,3,5,2,4,6-trioxatriborinane involves its interaction with various molecular targets and pathways. The boron atoms in the compound can form stable complexes with oxygen and nitrogen atoms in biological molecules, leading to changes in their structure and function. This interaction can affect various cellular processes, including enzyme activity, signal transduction, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Ethyl-4,6-dimethyl-1,3,5,2,4,6-trioxatriborinane include other boron-containing heterocycles, such as:
Boroxines: Compounds with a boron-oxygen ring structure.
Boronic acids: Compounds containing a boron-oxygen-hydrogen group.
Boranes: Compounds with boron-hydrogen bonds.
Uniqueness
What sets this compound apart from these similar compounds is its unique ring structure that includes both boron and oxygen atoms, as well as its specific substitution pattern. This unique structure gives the compound distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
727708-56-7 |
|---|---|
Molecular Formula |
C4H11B3O3 |
Molecular Weight |
139.6 g/mol |
IUPAC Name |
2-ethyl-4,6-dimethyl-1,3,5,2,4,6-trioxatriborinane |
InChI |
InChI=1S/C4H11B3O3/c1-4-7-9-5(2)8-6(3)10-7/h4H2,1-3H3 |
InChI Key |
PHXGHSIICKBICE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OB(OB(O1)CC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13652431.png)

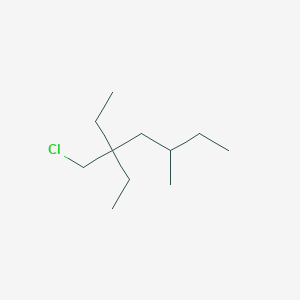



![Ethyl 3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B13652467.png)
